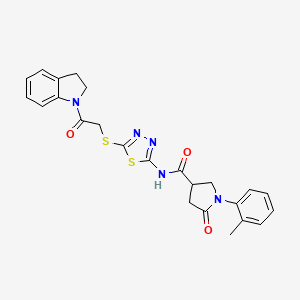
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines various pharmacophoric elements, including an indole derivative and a thiadiazole ring, which may contribute to its diverse biological effects.
Structural Characteristics
The compound's molecular formula is C24H23N5O3S2 with a molecular weight of approximately 493.6 g/mol. Its structure incorporates the following key features:
- Indole Moiety : Known for its role in various biological activities, particularly in anticancer and antimicrobial properties.
- Thiadiazole Ring : Associated with a range of biological activities including antidiabetic, anti-inflammatory, and antimicrobial effects .
- Pyrrolidine Core : Contributes to the compound's stability and interaction with biological targets.
Table 1: Structural Features and Biological Activities
| Component | Structural Feature | Biological Activity | Notes |
|---|---|---|---|
| Indole | Aromatic ring | Anticancer | Enhances efficacy against tumors |
| Thiadiazole | Heterocyclic compound | Antimicrobial | Exhibits low toxicity |
| Pyrrolidine | Five-membered ring | Neuroprotective | Stabilizes interactions with receptors |
Anticancer Properties
Research indicates that compounds featuring thiadiazole and indole moieties demonstrate significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have been reported to inhibit various cancer cell lines effectively. A study highlighted that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells . Given the structural similarities, this compound may exhibit comparable or enhanced anticancer properties.
Antimicrobial Activity
Compounds containing indole and thiadiazole rings are also noted for their antimicrobial effects. The presence of these moieties can enhance the binding affinity to microbial targets, potentially leading to greater efficacy in inhibiting pathogen growth . Preliminary studies suggest that this compound could be effective against various bacterial strains, although specific data on its antimicrobial activity remain limited.
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have been explored in various studies. The mechanism often involves modulation of neurotransmitter levels and reduction of oxidative stress . Given the structural characteristics of this compound, it is plausible that this compound could exhibit similar neuroprotective effects.
Synthesis and Evaluation
A study focused on synthesizing derivatives of 1,3,4-thiadiazoles demonstrated successful methods for creating compounds with varied biological activities. The synthesis involved multi-step organic reactions optimized for yield and purity . The synthesized compounds were evaluated for their biological activities using standard assays such as MTT assays for cytotoxicity against cancer cell lines.
Structure–Activity Relationship (SAR)
A structure–activity relationship study revealed that modifications on the phenyl ring significantly impacted the biological activity of thiadiazole derivatives. For instance, substituents on the C-5 position were found to enhance cytotoxicity against certain cancer cell lines . This insight suggests that similar modifications on this compound could lead to improved efficacy.
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-6-2-4-8-18(15)29-13-17(12-20(29)30)22(32)25-23-26-27-24(34-23)33-14-21(31)28-11-10-16-7-3-5-9-19(16)28/h2-9,17H,10-14H2,1H3,(H,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMNDWHQYKVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













